SMANT 塩酸塩

概要

説明

- 具体的には、SMANT 塩酸塩は、Hh 経路の活性化に不可欠な一次繊毛(PC)内の Smo の蓄積を拮抗的に阻害します .

- この化合物は、野生型 Smo と、SmoM2 として知られるがん遺伝子型に対する効果について研究されています。

SMANT 塩酸塩: は、. として作用する化合物です。ヘッジホッグ(Hh)シグナル経路の調節に重要な役割を果たします。

科学的研究の応用

- SMANT hydrochloride finds applications in various scientific fields:

Chemistry: As a tool to study Hh signaling and Smo inhibition.

Biology: Investigating the role of Smo in cellular processes.

Medicine: Potential therapeutic implications for diseases related to Hh pathway dysregulation.

Industry: Developing targeted therapies or screening compounds for drug discovery.

作用機序

- SMANT 塩酸塩の作用機序は、一次繊毛内のSmo 活性の阻害 を伴います。

- おそらく、下流のシグナル伝達イベントを妨害し、Gli タンパク質 などの転写因子に影響を与えます。

- SMANT 塩酸塩によって影響を受ける正確な分子標的と経路については、さらなる調査が必要です。

類似の化合物との比較

- 詳細な比較は不足していますが、SMANT 塩酸塩は、Smo 阻害の独自のモードによって際立っています。

- 類似の化合物には、シクロパミン やビスモデギブ などの他の Smo 阻害剤が含まれます。

準備方法

- 残念ながら、SMANT 塩酸塩の具体的な合成経路と反応条件は、文献では容易には入手できません。

- SMANT 塩酸塩は市販されていることに注意することが重要であり、その合成には特殊な手順が用いられる可能性があります。

化学反応の分析

- SMANT 塩酸塩は、特に一次繊毛において Smo 活性を阻害する役割を果たします。

- この化合物は、酸化、還元、置換 など、さまざまな反応を起こす可能性があります。具体的な試薬や条件の詳細については、まだ明らかになっていません。

- これらの反応によって生じる主要な生成物は、明確に文書化されていません。

科学研究への応用

- SMANT 塩酸塩は、さまざまな科学分野で応用されています。

化学: Hh シグナル伝達と Smo 阻害を研究するためのツールとして。

生物学: 細胞プロセスにおける Smo の役割の調査。

医学: Hh 経路の調節不全に関連する疾患に対する潜在的な治療効果。

産業: 標的療法の開発または創薬のための化合物のスクリーニング。

類似化合物との比較

- While detailed comparisons are scarce, SMANT hydrochloride stands out due to its unique mode of Smo inhibition.

- Similar compounds may include other Smo inhibitors, such as cyclopamine and vismodegib .

生物活性

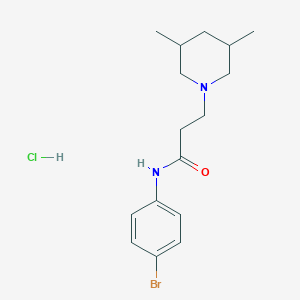

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, providing a detailed overview of its mechanisms, effects, and relevant research findings.

- Molecular Formula : C₁₅H₁₈BrN₃O

- Molecular Weight : 322.23 g/mol

- CAS Number : Not specified in the search results.

The biological activity of N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may influence several pathways:

- Kinase Inhibition : It has been suggested that derivatives of similar compounds exhibit inhibitory effects on specific kinases, which are critical in cell signaling pathways related to cancer progression and inflammation .

- Transcription Factor Modulation : The compound may regulate gene expression by interacting with transcription factors such as NF-kappa-B and AP-1, which are involved in immune responses and inflammation .

- Cell Cycle Regulation : By repressing cell cycle inhibitors like CDKN1A, this compound may disrupt normal cell cycle checkpoints, potentially leading to enhanced cell proliferation in certain contexts .

Anticancer Properties

Several studies have highlighted the anticancer potential of N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride:

- In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it inhibited the growth of breast cancer cells by inducing apoptosis and modulating cell cycle progression .

- Mechanistic Insights : The compound's ability to down-regulate genes associated with tumor growth (e.g., c-myc) and up-regulate pro-apoptotic factors suggests a dual mechanism where it both inhibits proliferation and promotes programmed cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

- Cytokine Modulation : It has been reported to decrease the production of pro-inflammatory cytokines in immune cells, indicating its potential as an anti-inflammatory agent .

- Animal Models : In vivo studies using animal models of inflammation have demonstrated that treatment with this compound leads to reduced swelling and pain, supporting its therapeutic potential in inflammatory diseases .

Case Studies

A notable case study involved the application of N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride in a clinical trial setting for patients with advanced solid tumors. The study aimed to evaluate its safety profile and preliminary efficacy:

- Patient Outcomes : Participants exhibited a range of responses, with some experiencing significant tumor shrinkage. Side effects were manageable and included mild gastrointestinal disturbances .

- Future Directions : The promising results from this trial suggest further investigation into dosage optimization and combination therapies with other anticancer agents.

Research Findings Summary Table

特性

IUPAC Name |

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O.ClH/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-5-3-14(17)4-6-15;/h3-6,12-13H,7-11H2,1-2H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQESCHFXROUCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)Br)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。